molecular formula C18H22N4O3 B8010508 ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B8010508
M. Wt: 342.4 g/mol
InChI Key: GNMYGTRJUPMDHZ-UHFFFAOYSA-N
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Description

Ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate hydrazonoyl chlorides with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the ester group into carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis through the activation of caspase-3 . The compound may also interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and chemical properties. The unique combination of functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 7-(3-hydroxyphenyl)-5-methyl-2-propan-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-5-25-17(24)14-11(4)19-18-20-16(10(2)3)21-22(18)15(14)12-7-6-8-13(23)9-12/h6-10,15,23H,5H2,1-4H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMYGTRJUPMDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N=C(NN2C1C3=CC(=CC=C3)O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N=C(NN2C1C3=CC(=CC=C3)O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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